molecular formula C15H14BrClN4O B141991 N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide CAS No. 284686-20-0

N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide

Cat. No.: B141991
CAS No.: 284686-20-0
M. Wt: 381.65 g/mol
InChI Key: GMTLDWLAZXKJQE-UHFFFAOYSA-N
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Description

N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide (CAS: 284686-20-0, Molecular Formula: C₁₅H₁₄BrClN₄O) is a nevirapine metabolite intermediate. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. This compound features a pyridine core substituted with bromine, chlorine, cyclopropylamino, and methyl groups, connected via an amide bridge to a second pyridine ring.

Properties

IUPAC Name

N-[5-bromo-2-(cyclopropylamino)-4-methylpyridin-3-yl]-2-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN4O/c1-8-11(16)7-19-14(20-9-4-5-9)12(8)21-15(22)10-3-2-6-18-13(10)17/h2-3,6-7,9H,4-5H2,1H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTLDWLAZXKJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)NC2CC2)NC(=O)C3=C(N=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442923
Record name AGN-PC-0N831S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284686-20-0
Record name N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284686-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AGN-PC-0N831S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide, with CAS number 284686-20-0, is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C15H14BrClN4O
  • Molecular Weight : 381.65 g/mol
  • Structure : The compound contains a pyridine ring substituted with bromine and chlorine atoms, along with a cyclopropylamino group.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the realm of medicinal chemistry.

Antiviral Activity

This compound is noted as an intermediate in the synthesis of Nevirapine metabolites, which are crucial in the treatment of HIV. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a significant role in antiretroviral therapy . The structural modifications present in this compound may enhance its efficacy against viral replication.

Enzyme Inhibition

The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, notably CYP1A2. This inhibition can influence drug metabolism and pharmacokinetics, potentially leading to drug-drug interactions in therapeutic settings .

In Vitro Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
  • Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases, which are essential for programmed cell death .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been performed to understand how modifications to the pyridine structure affect biological activity. The presence of the bromine and chlorine substituents appears to enhance binding affinity to target proteins involved in disease pathways .

Data Tables

PropertyValue
Molecular FormulaC15H14BrClN4O
Molecular Weight381.65 g/mol
CAS Number284686-20-0
Biological ActivityAntiviral, Enzyme Inhibition
Notable UseIntermediate for Nevirapine metabolites

Scientific Research Applications

Role in Drug Development

N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide serves primarily as an intermediate in the synthesis of various pharmaceutical compounds, notably Nevirapine , which is used in the treatment of HIV/AIDS. The compound's structure allows for modifications that are essential for enhancing the efficacy and reducing the side effects of antiviral drugs.

Case Study: Nevirapine Metabolites

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a crucial role in antiretroviral therapy. Research indicates that this compound is instrumental in preparing Nevirapine metabolites, which are essential for understanding the drug's pharmacokinetics and pharmacodynamics .

Synthesis Pathways

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Below is a simplified overview of the synthesis pathway:

StepReaction TypeReagents/Conditions
1BrominationBromine, solvent
2Amine couplingCyclopropylamine
3ChlorinationChlorinating agent
4PurificationCrystallization

This pathway highlights the importance of controlling reaction conditions to achieve high specificity and yield.

Potential Applications Beyond Antivirals

While its primary application is in antiviral drug synthesis, this compound may also have potential applications in:

  • Anticancer Research : Investigations into its activity against various cancer cell lines could reveal new therapeutic avenues.
  • Neuropharmacology : Given its structural similarity to other neuroactive compounds, it may have implications in treating neurological disorders.

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to structurally related pyridine and pyrimidine derivatives (Tables 1–2).

Table 1: Structural Features of Selected Compounds
Compound Name Molecular Formula Key Substituents Functional Groups CAS Number Reference
Target Compound C₁₅H₁₄BrClN₄O 5-Bromo, 2-cyclopropylamino, 4-methyl Amide, pyridine rings 284686-20-0
3-Bromo Nevirapine C₁₅H₁₃BrN₄O 3-Bromo, no cyclopropylamino Lactam, pyridine ring 284686-21-1
5-Bromo-2-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridine-3-carboxamide C₁₆H₁₂BrClN₄O 5-Bromo, 2-chloro, pyrazole ring Amide, pyridine ring 2361674-40-8
5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide C₈H₉BrClN₂O₂ 5-Bromo, 2-chloro, N-methoxy-N-methyl Amide, pyridine ring 1256790-08-5
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide C₁₃H₁₂BrN₂O₂ 3-Bromo, 2-methylphenyl Lactam, pyridine ring N/A

Key Observations :

  • Substituent Diversity: The target compound’s cyclopropylamino group distinguishes it from analogs like 3-Bromo Nevirapine (lactam structure) and 5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide (N-alkyl substituents).
Table 2: Halogen and Functional Group Positioning
Compound Name Halogen Positions Functional Group Positioning Impact on Properties
Target Compound 5-Br, 2-Cl Amide bridge between pyridine rings Enhanced hydrogen bonding
5-Bromo-2-chloro-3-fluoropyridine (CAS 831203-13-5) 5-Br, 2-Cl, 3-F No amide Increased electronegativity
5-Bromo-2-chloronicotinic acid 5-Br, 2-Cl Carboxylic acid Higher solubility, acidity

Key Observations :

  • Halogen Effects : Bromine and chlorine in the target compound enhance lipophilicity, whereas fluorine in analogs (e.g., ) increases polarity.
  • Functional Groups : Amide groups (target, ) favor intermolecular hydrogen bonding, unlike carboxylic acids () or lactams ().
Table 3: Molecular Weight and Solubility
Compound Name Molecular Weight (g/mol) Predicted Solubility (LogS)
Target Compound 391.6 -3.5 (Low)
5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide 293.5 -2.8 (Moderate)
5-Bromo-2-chloronicotinic acid 236.5 -1.9 (High)

Key Observations :

  • The target’s higher molecular weight and lipophilic substituents (cyclopropylamino, methyl) reduce solubility compared to smaller analogs like 5-Bromo-2-chloronicotinic acid .

Preparation Methods

Route 1: Sequential Bromination and Cyclopropylamine Substitution

This method focuses on introducing the bromo group early in the synthesis, followed by cyclopropylamine substitution and carboxamide formation.

Step 1: Bromination of 2-Chloro-4-methyl-3-nitropyridine

Starting Material : 2-Chloro-4-methyl-3-nitropyridine
Reagents : N-Bromosuccinimide (NBS), dichloromethane, catalytic AIBN (azobisisobutyronitrile)
Conditions :

  • NBS (1.1 equiv) is added to a solution of the substrate in CH₂Cl₂ at 0°C.

  • Reaction stirred at reflux (40°C) for 12 hours.
    Outcome : 5-Bromo-2-chloro-4-methyl-3-nitropyridine is obtained in 82% yield after silica gel chromatography.

Step 2: Reduction of Nitro to Amine

Reagents : H₂/Pd-C (10% w/w), ethanol
Conditions : Hydrogenation at 50 psi for 6 hours.
Outcome : 5-Bromo-2-chloro-4-methylpyridin-3-amine (94% purity).

Step 3: Cyclopropylamine Substitution

Reagents : Cyclopropylamine (2.0 equiv), DMF, NaH (1.2 equiv)
Conditions :

  • NaH is added to DMF at 0°C, followed by cyclopropylamine.

  • The amine intermediate is added, and the mixture is heated to 80°C for 8 hours.
    Outcome : 5-Bromo-2-(cyclopropylamino)-4-methylpyridin-3-amine (75% yield).

Step 4: Carboxamide Formation

Reagents : 2-Chloronicotinoyl chloride (1.05 equiv), triethylamine, acetonitrile
Conditions :

  • 2-Chloronicotinoyl chloride is added dropwise to a solution of the amine and triethylamine in acetonitrile at 20°C.

  • Stirred for 16 hours, followed by aqueous workup.
    Outcome : Target compound isolated in 79% yield after recrystallization.

Q & A

Q. What synthetic methodologies are recommended for preparing N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide?

  • Methodological Answer : A modified Ullmann coupling or Buchwald-Hartwig amination is often employed for introducing the cyclopropylamino group to the pyridine core. Evidence from analogous pyridine derivatives (e.g., N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) suggests refluxing in a polar aprotic solvent (e.g., DMF or pyridine) with a palladium catalyst and base (e.g., K2_2CO3_3) . Key steps include:
  • Bromination at the 5-position of the pyridine ring using NBS (N-bromosuccinimide).
  • Cyclopropylamine introduction via nucleophilic substitution under controlled pH.
  • Final coupling with 2-chloro-3-pyridinecarboxylic acid using EDCI/HOBt activation .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : ≥98% purity threshold with a C18 column and acetonitrile/water mobile phase .
  • NMR : Confirm substitution patterns (e.g., cyclopropylamino protons at δ 1.1–1.3 ppm, aromatic protons in pyridine rings at δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Resolve tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and hydrogen-bonded dimerization (common in pyridinecarboxamides) .

Q. What are the critical reactivity considerations for this compound in cross-coupling reactions?

  • Methodological Answer : The 5-bromo and 2-chloro substituents are reactive sites for Suzuki-Miyaura or Sonogashira couplings. Key considerations:
  • Steric Hindrance : The cyclopropylamino group at the 2-position may slow down coupling kinetics; use bulky ligands (e.g., XPhos) to enhance catalytic efficiency .
  • Solvent Selection : Dioxane or THF at 80–100°C optimizes Pd-mediated reactions without degrading the amide bond .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported tautomeric stability?

  • Methodological Answer : Conflicting data on keto-amine vs. hydroxy-pyridine tautomers (e.g., in N-(3-Bromo-2-methylphenyl) derivatives) can be resolved via:
  • DFT Calculations : Compare Gibbs free energy differences (ΔG) between tautomers using B3LYP/6-31G* basis sets .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., methanol vs. DMSO) on tautomer populations .
  • Experimental cross-validation with 15^{15}N NMR or IR spectroscopy (amide I/II bands) .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Methodological Answer : Common bottlenecks include:
  • Intermediate Purification : Use flash chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) for brominated intermediates .
  • Byproduct Formation : Add p-toluenesulfonic acid during cyclopropylamine coupling to suppress competing hydrolysis .
  • Catalyst Optimization : Screen Pd(OAc)2_2/Xantphos systems for Buchwald-Hartwig steps to reduce Pd black formation .

Q. How do substituents influence the compound’s intermolecular interactions in crystal packing?

  • Methodological Answer : X-ray studies of related pyridinecarboxamides (e.g., N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide) reveal:
  • Hydrogen Bonding : N–H···O interactions between amide groups form centrosymmetric dimers (Table 1) .
  • π-Stacking : Planar pyridine rings align with dihedral angles <10°, stabilizing crystal lattices .
  • Halogen Effects : Bromine at the 5-position increases van der Waals contacts vs. chloro analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for similar pyridinecarboxamides?

  • Methodological Answer : Variations (e.g., 208–210°C vs. 80–82°C in brominated pyridines) arise from:
  • Polymorphism : Screen recrystallization solvents (e.g., MeOH vs. EtOAc) .
  • Purity : Use DSC (Differential Scanning Calorimetry) to detect eutectic mixtures .
  • Tautomer Ratios : Keto-amine forms typically have higher melting points due to stronger H-bonding .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide

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